2'-Deoxymugineic acid

Description

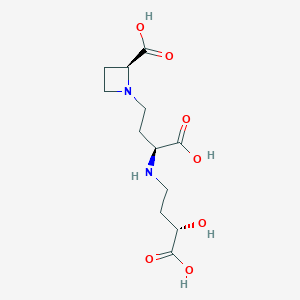

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZKLRTTYZOCSD-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995715 | |

| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74235-24-8 | |

| Record name | 2′-Deoxymugineic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74235-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxymugineic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074235248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 2'-Deoxymugineic Acid Biosynthesis Pathway in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a variety of physiological processes. In the context of plant biology, iron deficiency is a major agricultural problem, particularly in calcareous and alkaline soils where iron bioavailability is low. Graminaceous plants, including rice (Oryza sativa), have evolved a sophisticated mechanism to acquire iron from the soil known as the "chelation strategy" or "Strategy II". This strategy involves the biosynthesis and secretion of phytosiderophores of the mugineic acid family, which chelate ferric iron (Fe³⁺) in the rhizosphere, making it available for uptake by the plant. In rice, the primary phytosiderophore synthesized and secreted is 2'-deoxymugineic acid (DMA). Understanding the intricacies of the DMA biosynthesis pathway is paramount for developing strategies to enhance iron acquisition efficiency in rice, a staple food for over half of the world's population. This technical guide provides an in-depth overview of the DMA biosynthesis pathway in rice, including the core biochemical steps, regulatory mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthesis Pathway of this compound in Rice

The biosynthesis of DMA in rice is a three-step enzymatic pathway that begins with the ubiquitous metabolite S-adenosyl-L-methionine (SAM). The pathway is catalyzed by a series of three key enzymes: Nicotianamine (B15646) Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxymugineic Acid Synthase (DMAS).[1][2][3]

-

Step 1: Synthesis of Nicotianamine (NA) by Nicotianamine Synthase (NAS) Three molecules of S-adenosyl-L-methionine are condensed to form one molecule of nicotianamine (NA). This reaction is catalyzed by the enzyme Nicotianamine Synthase (NAS). In rice, there are three genes encoding this enzyme: OsNAS1, OsNAS2, and OsNAS3.[4][5]

-

Step 2: Conversion of NA to a 3''-keto intermediate by Nicotianamine Aminotransferase (NAAT) The amino group from one of the pyrrolidine (B122466) rings of NA is transferred to a keto acid, resulting in the formation of a 3''-keto intermediate. This transamination reaction is catalyzed by Nicotianamine Aminotransferase (NAAT). The primary gene responsible for this step in rice is OsNAAT1.[6][7]

-

Step 3: Reduction of the 3''-keto intermediate to DMA by Deoxymugineic Acid Synthase (DMAS) The final step in DMA biosynthesis is the reduction of the 3''-keto intermediate to form this compound. This reaction is catalyzed by Deoxymugineic Acid Synthase (DMAS), an enzyme belonging to the aldo-keto reductase superfamily. In rice, this function is primarily carried out by the enzyme encoded by the OsDMAS1 gene.[8][9]

The synthesized DMA is then secreted into the rhizosphere by a specific transporter, TOM1 (Transporter of Mugineic Acid 1), to chelate ferric iron. The resulting Fe(III)-DMA complex is subsequently taken up by the roots through the YELLOW STRIPE 1-LIKE (YSL) family of transporters, such as OsYSL15.

Regulation of the DMA Biosynthesis Pathway by Iron Deficiency

The biosynthesis of DMA in rice is tightly regulated by the iron status of the plant. Under iron-deficient conditions, the expression of the genes encoding the key enzymes in the pathway (OsNAS1, OsNAS2, OsNAAT1, and OsDMAS1) is significantly upregulated in the roots.[4][6][9] This transcriptional activation leads to an increased production and secretion of DMA, thereby enhancing the plant's capacity to acquire iron from the soil. The regulation of these genes is a crucial aspect of the plant's adaptive response to iron-limiting environments.

Quantitative Data

Gene Expression Analysis

The following table summarizes the relative expression levels of key genes in the DMA biosynthesis pathway in rice roots under iron-sufficient (-Fe) and iron-deficient (+Fe) conditions, as determined by quantitative real-time PCR (qRT-PCR).

| Gene | Fold Change (-Fe vs. +Fe) in Roots | Reference |

| OsNAS1 | ~15-fold increase | [4] |

| OsNAS2 | ~20-fold increase | [4] |

| OsNAAT1 | Strongly upregulated | [6] |

| OsDMAS1 | Significantly upregulated | [9] |

Metabolite Levels

The following table presents the relative abundance of key metabolites in the DMA biosynthesis pathway in rice roots under iron-sufficient and iron-deficient conditions.

| Metabolite | Relative Abundance in Roots under Fe-deficiency | Reference |

| S-adenosyl-L-methionine (SAM) | Increased | [10] |

| Nicotianamine (NA) | Increased | [10] |

| This compound (DMA) | Increased | [10] |

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of DMA biosynthesis genes in rice roots in response to iron deficiency.

1.1. Plant Growth and Treatment:

-

Sterilize rice seeds (e.g., Oryza sativa L. cv. Nipponbare) and germinate them in the dark on moist filter paper for 3 days.

-

Transfer the seedlings to a hydroponic culture solution (e.g., half-strength Murashige and Skoog medium) and grow for 7 days.

-

For iron deficiency treatment, transfer the seedlings to a similar hydroponic solution lacking iron (-Fe). For the control, maintain seedlings in an iron-sufficient solution (+Fe, e.g., containing 100 µM Fe-EDTA).

-

Harvest root tissues at desired time points (e.g., 0, 3, 7 days) after treatment, freeze them immediately in liquid nitrogen, and store at -80°C.

1.2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen root samples using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

1.3. qRT-PCR:

-

Design and validate gene-specific primers for the target genes (OsNAS1, OsNAS2, OsNAAT1, OsDMAS1) and a reference gene (e.g., OsActin or OsGAPDH).

-

Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

-

The reaction mixture (20 µL) typically contains: 10 µL of 2x SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

Use a thermal cycling program such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

References

- 1. Selection and testing of reference genes for accurate RT-qPCR in rice seedlings under iron toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis nicotianamine synthases comprise a common core-NAS domain fused to a variable autoinhibitory C terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and localisation of the rice nicotianamine aminotransferase gene OsNAAT1 expression suggests the site of phytosiderophore synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Paralogs and mutants show that one DMA synthase functions in iron homeostasis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three rice nicotianamine synthase genes, OsNAS1, OsNAS2, and OsNAS3 are expressed in cells involved in long-distance transport of iron and differentially regulated by iron - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2'-Deoxymugineic acid in plant iron uptake

An In-depth Technical Guide on the Role of 2'-Deoxymugineic Acid in Plant Iron Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for plant growth and development, yet its bioavailability in many soils is limited, particularly in calcareous and alkaline conditions. Graminaceous plants, including major staple crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "Strategy II" iron uptake system. This strategy relies on the synthesis and secretion of phytosiderophores, a class of natural chelators, to mobilize ferric iron (Fe(III)) from the soil. This compound (DMA) is a key phytosiderophore in this process. This technical guide provides a comprehensive overview of the pivotal role of DMA in plant iron uptake, detailing its biosynthesis, secretion, and the subsequent uptake of the Fe(III)-DMA complex. It also delves into the intricate regulatory networks that govern these processes in response to iron deficiency. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this vital biological pathway, with potential applications in crop improvement and novel chelation-based therapies.

The Strategy II Iron Uptake System: An Overview

Graminaceous plants employ the Strategy II system to acquire iron from the soil.[1][2] This chelation-based strategy involves the secretion of mugineic acid family phytosiderophores, such as this compound (DMA), into the rhizosphere.[1][3] These phytosiderophores bind to sparingly soluble Fe(III) in the soil, forming stable, soluble Fe(III)-phytosiderophore complexes.[1] These complexes are then specifically transported into the root cells, making iron available to the plant.[1][3] This mechanism is particularly efficient in neutral to alkaline soils where the solubility of iron is extremely low.

Biosynthesis of this compound (DMA)

The biosynthesis of DMA is a multi-step enzymatic pathway that originates from the amino acid methionine. All mugineic acid family phytosiderophores share a common pathway leading to the synthesis of DMA.[4][5][6]

The key steps in the DMA biosynthetic pathway are:

-

Synthesis of Nicotianamine (B15646) (NA): Three molecules of S-adenosyl-L-methionine (SAM) are condensed to form one molecule of nicotianamine (NA). This reaction is catalyzed by the enzyme nicotianamine synthase (NAS) .[6][7]

-

Amination of Nicotianamine: The amino group of one NA molecule is transferred to another molecule of NA, a reaction catalyzed by nicotianamine aminotransferase (NAAT) . This step produces a 3''-keto intermediate.[6][7]

-

Reduction to this compound: The 3''-keto intermediate is then reduced to form this compound (DMA). This final step is catalyzed by deoxymugineic acid synthase (DMAS) .[4][5][6]

In some plant species, DMA can be further hydroxylated to form other phytosiderophores like mugineic acid (MA) and epihydroxymugineic acid (epiHMA) by dioxygenases such as IDS2 and IDS3.[8][9]

Genes Involved in DMA Biosynthesis

Several genes encoding the enzymes of the DMA biosynthetic pathway have been identified and characterized in various graminaceous species, including rice (Oryza sativa), barley (Hordeum vulgare), wheat (Triticum aestivum), and maize (Zea mays).

| Gene Family | Enzyme | Function in DMA Biosynthesis |

| NAS | Nicotianamine Synthase | Catalyzes the synthesis of nicotianamine from S-adenosyl-L-methionine. |

| NAAT | Nicotianamine Aminotransferase | Catalyzes the transfer of an amino group from nicotianamine. |

| DMAS | Deoxymugineic Acid Synthase | Catalyzes the final reduction step to produce this compound. |

Visualization of the DMA Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound (DMA).

Secretion and Function of DMA in the Rhizosphere

Once synthesized in the root cells, DMA is actively secreted into the rhizosphere. This process is mediated by specific efflux transporters.

DMA Efflux Transporters

The primary transporter responsible for the secretion of DMA from the root cells into the soil is the Transporter of Mugineic Acid family phytosiderophores 1 (TOM1) .[3] The expression of the TOM1 gene is highly induced under iron-deficient conditions.[3] Overexpression of TOM1 has been shown to enhance DMA secretion and improve tolerance to iron deficiency in rice.[3]

Chelation of Fe(III) in the Soil

| Metal Ion | Log K (for PDMA) |

| Fe(III) | Comparable to DMA |

| Mn(II) | 12.1 |

| Co(II) | 16.2 |

| Ni(II) | 17.5 |

| Cu(II) | 19.5 |

| Zn(II) | 14.9 |

Data for PDMA from spectrophotometric titrations.

It is important to note that DMA can also chelate other divalent metals such as zinc (Zn), copper (Cu), and nickel (Ni).[10]

Uptake of the Fe(III)-DMA Complex

The soluble Fe(III)-DMA complex is then taken up by the root epidermal cells through specific transporters.

The Yellow Stripe 1 (YS1) and YS1-Like (YSL) Transporters

The uptake of the Fe(III)-DMA complex is mediated by members of the Yellow Stripe 1 (YS1) and YS1-Like (YSL) family of transporters.[3] The YS1 transporter was first identified in maize.[3] In rice, OsYSL15 is a major transporter responsible for the uptake of Fe(III)-DMA from the soil. The expression of OsYSL15 is strongly induced in the roots under iron deficiency.

Visualization of the Overall DMA-mediated Iron Uptake Process

References

- 1. Enhanced zinc uptake by rice through phytosiderophore secretion: a modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytosiderophore Efflux Transporters Are Crucial for Iron Acquisition in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Mechanisms Underlying Iron Deficiency Responses in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytosiderophores revisited: 2′-deoxymugineic acid-mediated iron uptake triggers nitrogen assimilation in rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.bangor.ac.uk [research.bangor.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 10. Identification and localisation of the rice nicotianamine aminotransferase gene OsNAAT1 expression suggests the site of phytosiderophore synthesis in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of 2'-Deoxymugineic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid that plays a critical role in the iron acquisition strategy of graminaceous plants (grasses), a process known as Strategy II iron uptake. First discovered in the root washings of iron-deficient wheat (Triticum aestivum L.), DMA is a phytosiderophore, a class of low-molecular-mass organic acids that are secreted into the rhizosphere to chelate ferric iron (Fe³⁺). The resulting Fe(III)-DMA complex is then transported into the plant roots via specific transporters. This technical guide provides a comprehensive overview of the discovery and isolation of DMA, detailing the experimental protocols and quantitative data associated with its purification and characterization.

Discovery and Natural Source

The discovery of this compound was a significant advancement in understanding plant nutrition and iron homeostasis. It was identified as a key iron-chelating compound released by wheat roots under conditions of iron deficiency. The primary natural source for the isolation of DMA for research purposes remains the root exudates of iron-starved graminaceous plants, particularly barley (Hordeum vulgare) and wheat.

Biosynthesis of this compound

The biosynthesis of DMA is a well-characterized pathway that begins with the amino acid L-methionine. Three molecules of S-adenosyl-L-methionine are condensed to form nicotianamine (B15646), a key intermediate. Through a series of enzymatic reactions, nicotianamine is converted to DMA. This pathway is tightly regulated and is significantly upregulated in response to iron deficiency.

Met [label="L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-Methionine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NA [label="Nicotianamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keto_Acid [label="3''-Keto-Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; DMA [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Met -> SAM [label="S-Adenosylmethionine\nSynthetase"]; SAM -> NA [label="Nicotianamine\nSynthase"]; NA -> Keto_Acid [label="Nicotianamine\nAminotransferase"]; Keto_Acid -> DMA [label="Deoxymugineic Acid\nSynthase"]; }

Caption: Biosynthetic pathway of this compound.Isolation and Purification of this compound from Root Exudates

The isolation of DMA from natural sources is a multi-step process that involves the collection of root exudates followed by chromatographic purification. The following protocol is a composite of methodologies described in the literature.

Experimental Protocol: Isolation and Purification

1. Plant Cultivation and Collection of Root Exudates:

-

Barley (Hordeum vulgare L.) or wheat (Triticum aestivum L.) seeds are germinated and grown hydroponically in a complete nutrient solution.

-

To induce the production and secretion of DMA, plants are transferred to an iron-deficient nutrient solution.

-

After a period of iron starvation (typically 7-14 days), the root systems of the plants are immersed in deionized water to collect the exuded phytosiderophores. The collection is often timed to coincide with the diurnal rhythm of exudation, which is highest in the morning.

2. Cation Exchange Chromatography:

-

The collected root washings are passed through a column of cation exchange resin (e.g., Amberlite IR-120B, H⁺ form).

-

The resin is washed with deionized water to remove anionic and neutral compounds.

-

The bound amino acids, including DMA, are eluted with aqueous ammonia (B1221849) (e.g., 2 M NH₄OH).

3. Anion Exchange Chromatography:

-

The eluate from the cation exchange column is applied to an anion exchange resin (e.g., Dowex 1-X8, acetate (B1210297) form).

-

The column is washed with deionized water.

-

Elution is carried out with a gradient of acetic acid or formic acid to separate DMA from other amino acids.

4. High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions containing DMA are further purified by reversed-phase or ion-pair HPLC.

-

A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection is typically performed by UV absorbance at a low wavelength (e.g., 210 nm) or by post-column derivatization with a fluorescent reagent.

Start [label="Iron-Deficient Barley Root Exudates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cation_Ex [label="Cation Exchange Chromatography\n(Amberlite IR-120B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anion_Ex [label="Anion Exchange Chromatography\n(Dowex 1-X8)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC Purification\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cation_Ex; Cation_Ex -> Anion_Ex; Anion_Ex -> HPLC; HPLC -> End; }

Caption: Experimental workflow for the isolation of DMA.Quantitative Data

Precise quantitative data for each step of the isolation process from natural sources is often not reported in a consolidated format. The following table represents an illustrative example based on typical laboratory-scale purifications. Actual yields will vary depending on the plant species, growth conditions, and scale of the extraction.

| Purification Step | Volume (L) | Total Protein (mg) | Total DMA (mg) | Specific Activity (mg DMA/mg Protein) | Yield (%) | Purity (%) |

| Crude Root Exudate | 10 | 500 | 25 | 0.05 | 100 | ~5 |

| Cation Exchange Eluate | 0.5 | 100 | 22.5 | 0.225 | 90 | ~23 |

| Anion Exchange Pool | 0.1 | 20 | 20 | 1 | 80 | ~90 |

| HPLC Purified Fraction | 0.02 | <1 | 18 | >18 | 72 | >98 |

Note: Specific activity is a measure of the purity of DMA relative to the total protein content. The values presented are estimates for illustrative purposes.

Characterization of this compound

The structural elucidation of DMA was accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was definitively confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. The following data was reported for DMA in D₂O.

| ¹H-NMR (D₂O) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 4.15 | dd | 9.0, 6.0 | CH-N(azetidine) |

| H-3 | 2.50 | m | CH₂-C(azetidine) | |

| H-4 | 3.90 | m | CH₂-N(azetidine) | |

| H-2' | 3.85 | t | 6.5 | CH-N |

| H-3' | 2.20 | m | CH₂ | |

| H-4' | 3.40 | m | CH₂-N | |

| H-2'' | 4.30 | dd | 8.0, 4.0 | CH-OH |

| H-3'' | 2.10 | m | CH₂ | |

| H-4'' | 3.60 | m | CH₂-N |

| ¹³C-NMR (D₂O) | δ (ppm) | Assignment |

| C-2 | 68.5 | CH-N(azetidine) |

| C-3 | 25.0 | CH₂-C(azetidine) |

| C-4 | 58.0 | CH₂-N(azetidine) |

| C-2' | 60.5 | CH-N |

| C-3' | 30.0 | CH₂ |

| C-4' | 48.0 | CH₂-N |

| C-2'' | 70.0 | CH-OH |

| C-3'' | 35.0 | CH₂ |

| C-4'' | 50.0 | CH₂-N |

| COOH (azetidine) | 175.0 | Carboxyl |

| COOH (C-2') | 178.0 | Carboxyl |

| COOH (C-2'') | 180.0 | Carboxyl |

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of DMA.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₂₀N₂O₇

-

Molecular Weight: 304.30 g/mol

-

Exact Mass: 304.1271 Da

-

Expected Fragmentation Pattern: The fragmentation of DMA in mass spectrometry will typically involve the loss of water (H₂O), carboxyl groups (COOH), and cleavage of the carbon-nitrogen bonds in the backbone of the molecule.

DMA [label="DMA\n(m/z 305 [M+H]⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Loss of H₂O\n(m/z 287)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Loss of COOH\n(m/z 260)", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="Cleavage of\nC-N bond", fillcolor="#34A853", fontcolor="#FFFFFF"];

DMA -> Frag1; DMA -> Frag2; DMA -> Frag3; }

Caption: Logical fragmentation of this compound in MS.Conclusion

The discovery and isolation of this compound have been instrumental in advancing our understanding of iron acquisition in graminaceous plants. The methodologies developed for its purification and characterization provide a solid foundation for further research into its biological functions and potential applications. This technical guide offers a detailed overview for researchers and scientists in the fields of plant biology, biochemistry, and drug development, providing the necessary information to work with this important phytosiderophore.

The Function of 2'-Deoxymugineic Acid in Graminaceous Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graminaceous plants, including major cereal crops like rice, wheat, and barley, have evolved a sophisticated mechanism known as the "Strategy II" system to acquire iron from the soil, particularly in alkaline conditions where iron bioavailability is low. Central to this strategy is the secretion of phytosiderophores, a class of non-proteinogenic amino acids that chelate ferric iron (Fe³⁺). 2'-Deoxymugineic acid (DMA) is the foundational and most widely distributed of these phytosiderophores. This technical guide provides a comprehensive overview of the multifaceted functions of DMA, detailing its biosynthesis, its primary role in iron acquisition and transport, and its emerging roles in overall plant nutrient homeostasis. The guide includes summaries of quantitative data, detailed experimental protocols derived from key studies, and signaling pathway diagrams to facilitate a deeper understanding for research and development applications.

Introduction: The Chelation-Based Strategy for Iron Uptake

Iron is an essential micronutrient for plants, yet its solubility is extremely low in neutral to alkaline soils, posing a significant challenge for plant growth and crop productivity. Graminaceous plants employ a chelation-based strategy (Strategy II) to overcome this limitation. This involves the synthesis and secretion of mugineic acid family phytosiderophores, primarily this compound (DMA), from their roots. DMA acts as a high-affinity chelator for ferric iron (Fe³⁺), solubilizing it in the rhizosphere. The resulting stable Fe(III)-DMA complex is then specifically taken up by the plant roots, providing a highly efficient iron acquisition pathway.

The Biosynthesis of this compound

The biosynthesis of DMA is a conserved pathway in all graminaceous plants and is significantly induced by iron-deficiency stress. The pathway begins with L-Methionine, which is converted into S-adenosyl-L-methionine (SAM).

The key enzymatic steps are:

-

Nicotianamine (B15646) Synthase (NAS): Three molecules of SAM are condensed by NAS to form one molecule of nicotianamine (NA). NA is a crucial precursor not only for DMA but also serves as an important metal chelator for internal metal transport in all plants.

-

Nicotianamine Aminotransferase (NAAT): NAAT transfers an amino group from NA to a keto acid, producing a 3''-keto intermediate.

-

Deoxymugineic Acid Synthase (DMAS): This enzyme, a member of the aldo-keto reductase superfamily, reduces the 3''-keto intermediate to form this compound (DMA).

In some species, DMA can be further hydroxylated to produce other derivatives of mugineic acid.

The Mechanism of DMA-Mediated Iron Acquisition

The process of iron uptake via DMA involves several coordinated steps, from secretion into the soil to transport into the root cells.

-

Secretion: DMA synthesized in the root cells is actively secreted into the rhizosphere. This process is mediated by specific efflux transporters, such as the Transporter of Mugineic Acid family phytosiderophores 1 (TOM1). The release of DMA often follows a diurnal rhythm, peaking a few hours after the onset of light.

-

Chelation: Once in the soil, DMA binds with high affinity to sparingly soluble Fe(III) oxides, forming a stable, soluble Fe(III)-DMA complex. This chelation step is critical for mobilizing iron and making it available for plant uptake.

-

Uptake: The Fe(III)-DMA complex is recognized and transported across the plasma membrane of root epidermal cells by high-affinity transporters from the Yellow Stripe 1-Like (YSL) family. Key transporters identified include OsYSL15 in rice and HvYS1 in barley. This uptake system is highly specific for the Fe(III)-phytosiderophore complex.

Long-Distance Transport and Systemic Function

DMA's role extends beyond initial uptake at the root. It is also crucial for the long-distance transport and distribution of iron throughout the plant.

-

Xylem and Phloem Transport: DMA and Fe(III)-DMA complexes have been detected in both xylem and phloem sap, indicating their involvement in root-to-shoot translocation and the subsequent delivery of iron to sink tissues like developing leaves and seeds.

-

Phloem Loading: In rice, the transporter OsYSL18 is implicated in loading the Fe(III)-DMA complex into the phloem for redistribution to sink organs.

-

Iron Homeostasis: The presence and transport of DMA within the plant suggest it plays a significant role in maintaining systemic iron homeostasis. Knock-down mutants of DMAS (dmas-kd1) in rice exhibit chlorosis under iron-deficient conditions and show significant upregulation of other genes related to iron uptake and transport, indicating a disturbed metal homeostasis.

Broader Roles in Plant Nutrition and Stress Response

Emerging research reveals that DMA's function is not limited to iron nutrition.

-

Orchestration of Nitrate (B79036) Assimilation: Exogenous application of DMA to rice seedlings grown under high pH conditions not only restores iron uptake but also surprisingly enhances nitrate assimilation. Studies have shown that DMA application increases nitrate reductase activity and upregulates the expression of genes encoding high-affinity nitrate transporters. This suggests DMA helps orchestrate both iron and nitrogen assimilation for optimal growth, particularly in stressful alkaline environments.

-

Interaction with Other Micronutrients: DMA can chelate other divalent and trivalent cations, influencing their uptake and transport. For instance, dmas-kd1 rice mutants accumulate significantly more zinc (Zn) in their roots and seeds under various iron supply conditions, suggesting an interplay between DMA-mediated iron uptake and the homeostasis of other essential metals.

-

Rhizosphere Microbiome Modulation: The synthetic DMA analog, proline-2′-deoxymugineic acid (PDMA), has been shown to influence the rhizosphere microbial community, promoting beneficial bacteria that can further enhance plant micronutrition.

Quantitative Data Presentation

The following tables summarize quantitative data from key studies on the effects and properties of DMA.

Table 1: Effects of Exogenous DMA Application on Rice Seedlings

| Parameter | Condition | Treatment | Result | Reference |

|---|---|---|---|---|

| Shoot Height & SPAD | High pH (8.0) | 3–30 μM DMA | Almost complete restoration to normal pH levels | |

| ⁵⁵Fe Transport to Shoot | High pH (8.0) | Fe-DMA vs. Fe-EDTA | Significantly higher transport with Fe-DMA |

| Nitrate Reductase Activity | High pH (8.0) | DMA Application | Increased activity | |

Table 2: Metal Content in Wild-Type (WT) vs. dmas-kd1 Mutant Rice

| Metal | Tissue | Condition | Result in dmas-kd1 vs. WT | Reference |

|---|---|---|---|---|

| Iron (Fe) | Roots | 10 µM FeSO₄ | Less Fe accumulation | |

| Zinc (Zn) | Roots | Fe-deficient, Fe-EDTA, FeSO₄ | More Zn accumulation | |

| Zinc (Zn) | Brown Rice | N/A | Significantly more Zn accumulation |

| Manganese (Mn) | Roots | Fe-deficient, Fe-EDTA | Less Mn accumulation | |

Table 3: Gene Expression Changes in dmas-kd1 Mutant Rice under Fe-Deficiency

| Gene | Function | Expression Change | Reference |

|---|---|---|---|

| OsNAS3 | Nicotianamine synthesis | Significantly upregulated | |

| OsYSL2 | Fe(II)-NA transport (phloem) | Significantly upregulated | |

| OsIRT1 | Fe(II) uptake transporter | Significantly upregulated |

| OsIRO2 | Transcription factor for Fe homeostasis | Significantly upregulated | |

Experimental Protocols

This section details common methodologies for studying DMA function.

Collection and Quantification of Secreted Phytosiderophores

Objective: To measure the amount of DMA released by plant roots.

Protocol:

-

Plant Growth: Grow graminaceous plants (e.g., wheat, barley, rice) hydroponically. Induce iron deficiency by omitting iron from the nutrient solution for 10-14 days prior to collection.

-

Root Exudate Collection: A few hours after the start of the daily light period (when PS release is typically highest), gently wash the roots with deionized water.

-

Immerse the entire root system in an aerated collection solution (e.g., deionized water or 200 µM CaCl₂) for a defined period (e.g., 3-6 hours). To prevent microbial degradation, the collection can be performed in the presence of an antimicrobial agent like Micropur or Bronopol.

-

Sample Processing: Filter the collected root exudate solution (e.g., through a 0.7 µm filter) to remove root debris. The solution can be freeze-dried to concentrate the phytosiderophores.

-

Quantification:

-

Indirect Method (Fe-binding assay): This spectrophotometric assay measures the ability of the root exudate to mobilize iron from a precipitated Fe-hydroxide source. The amount of solubilized iron, quantified after reaction with a chromogen like ferrozine, is proportional to the PS concentration.

-

Direct Method (HPLC): The most accurate method involves separating and quantifying DMA using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS) for definitive identification.

-

Iron Uptake Assays Using Radioisotopes

Objective: To measure the rate of iron uptake from an Fe(III)-DMA complex.

Protocol:

-

Plant Preparation: Use iron-deficient plants as described above, as they exhibit maximal uptake rates.

-

Preparation of Radiolabeled Complex: Prepare an uptake solution containing the Fe(III)-DMA complex labeled with a radioactive iron isotope (e.g., ⁵⁵Fe or ⁵⁹Fe). A typical concentration is 50 µM.

-

Uptake Experiment: Transfer the plants to the radiolabeled uptake solution for a specific duration (e.g., 10 minutes to several hours).

-

Washing: After the uptake period, thoroughly wash the roots with a cold, non-radioactive solution (e.g., containing FeSO₄ and EDTA) to remove any radioisotope adsorbed to the root surface.

-

Quantification: Separate the plant into roots and shoots. Measure the radioactivity in each part using a scintillation counter. The amount of radioactivity is used to calculate the iron uptake rate (e.g., in nmol Fe g⁻¹ root FW h⁻¹).

Spectrophotometric Determination of Iron in Plant Tissues

Objective: To quantify the total iron content in plant samples.

Protocol:

-

Sample Preparation: Dry the plant tissue (roots or shoots) to a constant weight and grind it into a fine powder.

-

Digestion: Digest a precisely weighed amount of the dried tissue using a strong acid mixture (e.g., nitric acid and perchloric acid) to bring all minerals, including iron, into solution.

-

Color Development:

-

Take an aliquot of the digested sample solution.

-

Add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to convert all Fe³⁺ to Fe²⁺.

-

Add a pH buffer (e.g., sodium acetate) to adjust the pH to the optimal range (typically 3-9).

-

Add a chromogen solution, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl. This will react with Fe²⁺ to form a stable, intensely colored complex (typically red or orange).

-

Dilute the solution to a final known volume and allow time for the color to fully develop.

-

-

Measurement: Using a spectrophotometer, measure the absorbance of the colored solution at its maximum absorbance wavelength (λmax), which is typically around 510-522 nm.

-

Calculation: Determine the iron concentration by comparing the sample's absorbance to a calibration curve prepared from standard iron solutions of known concentrations, according to the Beer-Lambert Law.

Conclusion

This compound is a cornerstone of the Strategy II iron acquisition system in graminaceous plants. Its function as a powerful Fe(III) chelator is essential for solubilizing and acquiring iron from challenging soil environments, directly impacting the productivity of the world's most important food crops. Beyond this primary role, DMA is integral to the systemic transport of iron and plays a coordinating role in the assimilation of other key nutrients, such as nitrogen. A thorough understanding of the DMA biosynthesis and transport pathways, supported by robust quantitative and molecular techniques, offers significant opportunities for developing novel strategies in crop biofortification and enhancing plant resilience to nutrient-poor soils.

An In-depth Technical Guide to 2'-Deoxymugineic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxymugineic acid (DMA) is a non-proteinogenic amino acid and a member of the mugineic acid family of phytosiderophores. It plays a crucial role in the iron uptake strategy of graminaceous plants (Strategy II), enabling them to acquire iron from the soil, particularly in alkaline and calcareous conditions where iron solubility is low. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological function of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers in the fields of plant biology, biochemistry, and drug development.

Chemical Structure and Identification

This compound is a complex amino acid characterized by an azetidine (B1206935) ring and multiple carboxyl and hydroxyl functional groups, which are essential for its metal-chelating properties.

IUPAC Name and Stereochemistry

The systematic IUPAC name for this compound is (2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid .[1] The molecule possesses three chiral centers, leading to specific stereoisomers with distinct biological activities. The naturally occurring and biologically active form has the (2S, 3S, 3S) configuration.

Molecular Identifiers

For unambiguous identification, the following identifiers are used for this compound:

| Identifier | Value |

| CAS Number | 74235-24-8[1] |

| Molecular Formula | C₁₂H₂₀N₂O₇[1] |

| InChI | InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1[1] |

| InChIKey | CUZKLRTTYZOCSD-CIUDSAMLSA-N[1] |

| SMILES | C1CN([C@@H]1C(=O)O)CC--INVALID-LINK--NCC--INVALID-LINK--O[1] |

| PubChem CID | 189811[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a phytosiderophore and for its handling and analysis in a laboratory setting.

| Property | Value |

| Molecular Weight | 304.30 g/mol [1] |

| Melting Point | Data not readily available in experimental form. |

| Solubility | Soluble in water. Solubility in organic solvents is generally low. |

| pKa Values | As a polyprotic acid with multiple amino and carboxyl groups, it has several pKa values, contributing to its effective chelation of metal ions over a range of pH values. |

Biosynthesis of this compound

In graminaceous plants, this compound is synthesized from L-methionine in a well-characterized biosynthetic pathway. This process is tightly regulated and is induced by iron deficiency.

Biosynthetic Pathway

The synthesis of DMA involves a series of enzymatic reactions starting from S-adenosyl-methionine (SAM), a derivative of L-methionine.

Three molecules of S-adenosyl-methionine are first converted to one molecule of nicotianamine (NA) by nicotianamine synthase (NAS).[1] Nicotianamine is then aminotransferred by nicotianamine aminotransferase (NAAT) to form a 3''-keto intermediate.[1] Finally, this intermediate is reduced by deoxymugineic acid synthase (DMAS) to yield this compound.[1]

Biological Function: Iron Uptake in Plants

The primary biological role of this compound is to facilitate the uptake of iron from the soil in graminaceous plants, a process known as Strategy II iron acquisition.

Chelation and Transport of Iron

Under iron-deficient conditions, DMA is secreted from the plant roots into the rhizosphere. There, it acts as a high-affinity chelator for ferric iron (Fe³⁺), forming a stable Fe(III)-DMA complex. This complex is then recognized and transported into the root epidermal cells by specific transporters.

The Fe(III)-DMA complex is transported across the plasma membrane of root cells by members of the YELLOW STRIPE 1-LIKE (YSL) family of transporters.[2] Once inside the cell, iron is released from the complex and becomes available for various metabolic processes.

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound.

Chemical Synthesis

A practical synthesis of this compound can be achieved through a one-pot protocol starting from tert-butoxycarbonyl-L-allylglycine.[3] This method is suitable for producing sufficient quantities for physiological and biochemical studies. For quantitative analysis using isotope dilution mass spectrometry, ¹³C₄-labeled DMA can be synthesized using L-allyl(¹³C₂)glycine and L-(2-¹³C)azetidine(¹³C)carboxylic acid as starting materials.[4][5]

Isolation from Plant Material

-

Plant Culture and Root Exudate Collection: Grow graminaceous plants such as barley or wheat under iron-deficient hydroponic conditions to induce the secretion of DMA. Collect the root exudates from the nutrient solution.

-

Purification: The collected root exudates can be purified using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) to isolate pure DMA.

Quantification by HPLC and LC-MS/MS

HPLC Method: A common method for the quantification of DMA involves ion-pair HPLC with post-column derivatization and fluorescence detection.[1]

-

Column: A reverse-phase column such as STR-ODS-M (150 x 4.6 mm i.d.).[1]

-

Mobile Phase: A gradient elution with a buffer solution, for example, a phthalate (B1215562) buffer containing sodium octanesulfate.[1]

-

Derivatization: Post-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) in the presence of a buffer and an oxidizing agent like sodium hypochlorite (B82951) to form a fluorescent derivative.[1]

-

Detection: Fluorescence detector.

LC-MS/MS Method: A highly sensitive and specific method for the quantification of DMA in complex matrices like soil and plant extracts is LC-ESI-MS/MS.[6]

-

Chromatography: Porous graphitic carbon stationary phase.[6]

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode.

-

Internal Standard: Use of a stable isotope-labeled internal standard, such as ¹³C₄-DMA, is recommended for accurate quantification by isotope dilution.[5][6]

The following diagram illustrates a general workflow for the quantification of DMA.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Cloning and characterization of deoxymugineic acid synthase genes from graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of [13C4]-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accurate LC-ESI-MS/MS quantification of this compound in soil and root related samples employing porous graphitic carbon as stationary phase and a ¹³C₄-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxymugineic Acid: A Natural Phytosiderophore for Enhanced Iron Acquisition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iron is an essential micronutrient for almost all living organisms, playing a critical role in various physiological processes, including respiration and photosynthesis. However, its bioavailability is often limited in aerobic environments, especially in alkaline soils where it predominantly exists as insoluble ferric (Fe³⁺) oxides. Graminaceous plants, such as rice, wheat, and barley, have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil. This strategy involves the synthesis and secretion of natural chelating agents called phytosiderophores. Among these, 2'-deoxymugineic acid (DMA) is a key molecule, acting as a high-affinity ligand for Fe³⁺, thereby solubilizing it and facilitating its uptake by the plant roots. This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, mechanism of action, regulation, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of DMA is a multi-step enzymatic pathway that originates from the amino acid L-methionine. The process is highly regulated and is significantly induced under iron-deficient conditions.[1][2][3][4]

The key steps in the DMA biosynthetic pathway are as follows:

-

Synthesis of S-adenosylmethionine (SAM): Three molecules of L-methionine are converted to S-adenosylmethionine by SAM synthetase.[5][6]

-

Formation of Nicotianamine (B15646) (NA): Nicotianamine synthase (NAS) catalyzes the condensation of three molecules of SAM to form one molecule of nicotianamine (NA).[4][7][8] This step is conserved across all higher plants.

-

Conversion of NA to a 3''-keto intermediate: Nicotianamine aminotransferase (NAAT) transfers the amino group from one part of the NA molecule to another, forming a 3''-keto intermediate.[4][7][8]

-

Reduction to this compound (DMA): Deoxymugineic acid synthase (DMAS) reduces the 3''-keto intermediate to form this compound.[2][3][4][7][8][9] DMAS belongs to the aldo-keto reductase superfamily.[2][3][4][8]

The expression of the genes encoding these enzymes, particularly NAS, NAAT, and DMAS, is upregulated in the roots of graminaceous plants under iron deficiency.[2][3][4][8][10]

Diagram of the this compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound (DMA).

Mechanism of Iron Acquisition

The iron acquisition process mediated by DMA involves several key steps, from its secretion into the rhizosphere to the uptake of the Fe(III)-DMA complex into the root cells.

-

Secretion of DMA: Once synthesized within the root cells, DMA is actively transported out into the rhizosphere. This efflux is mediated by specific transporters, primarily the Transporter of Mugineic acid family phytosiderophores 1 (TOM1).[10][11][12] The expression of TOM1 is also induced by iron deficiency.[11][12]

-

Chelation of Ferric Iron: In the soil, the secreted DMA acts as a hexadentate chelator, binding with high affinity to insoluble ferric (Fe³⁺) ions to form a stable, soluble Fe(III)-DMA complex.[11][13][14]

-

Uptake of the Fe(III)-DMA Complex: The Fe(III)-DMA complex is then specifically recognized and transported into the root epidermal cells by the Yellow Stripe 1 (YS1) transporter.[11] In barley, the specific transporter is designated as HvYS1.[15][16] This uptake mechanism is highly efficient and does not require the reduction of Fe³⁺ to Fe²⁺ at the root surface, which is a key difference from the Strategy I mechanism used by non-graminaceous plants.[10]

Diagram of the Iron Acquisition Workflow

References

- 1. Biosynthesis of Phytosiderophores : In Vitro Biosynthesis of 2′-Deoxymugineic Acid from l-Methionine and Nicotianamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of deoxymugineic acid synthase genes from graminaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxymugineic Acid synthase: a gene important for fe-acquisition and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2′-Deoxymugineic acid promotes growth of rice (Oryza sativa L.) by orchestrating iron and nitrate uptake processes under high pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. uniprot.org [uniprot.org]

- 10. A quick journey into the diversity of iron uptake strategies in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytosiderophore Efflux Transporters Are Crucial for Iron Acquisition in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ROLE OF PHYTOSIDEROPHORES IN IRON UPTAKE BY PLANTS [arccjournals.com]

- 14. books.rsc.org [books.rsc.org]

- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

2'-Deoxymugineic Acid: A Technical Guide to its Role in Metal Chelation for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of 2'-deoxymugineic acid (DMA), a key phytosiderophore in the iron acquisition strategy of graminaceous plants. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of metal chelation and its potential applications. We will delve into the quantitative aspects of DMA's metal-binding affinities, provide detailed experimental protocols for its synthesis and the characterization of its metal complexes, and visualize the key biological and experimental pathways.

Introduction to this compound and its Biological Significance

This compound (DMA) is a non-proteinogenic amino acid that belongs to the mugineic acid family of phytosiderophores.[1] These low-molecular-weight compounds are secreted by the roots of graminaceous plants, such as rice, wheat, and barley, in response to iron deficiency.[2] In aerobic and neutral or alkaline soil conditions, iron primarily exists in the sparingly soluble ferric (Fe(III)) form, making it largely unavailable to plants. Graminaceous plants employ a "chelation strategy" (Strategy II) to acquire iron, which involves the release of phytosiderophores like DMA into the rhizosphere.[2] DMA chelates Fe(III) with high affinity, and the resulting soluble Fe(III)-DMA complex is then taken up by specific transporters, such as the yellow stripe 1 (YS1) and YS1-like (YSL) transporters, into the root cells.[3] This mechanism is crucial for the iron nutrition and overall health of these important crop species. Beyond its primary role in iron uptake, DMA is also involved in the homeostasis and transport of other essential micronutrients, including zinc (Zn), copper (Cu), and manganese (Mn).[4] The unique metal-chelating properties of DMA make it a subject of interest for agricultural applications to improve crop yields in iron-deficient soils and for potential therapeutic applications in the context of metal-related disorders.

Quantitative Analysis of Metal Chelation by this compound

The efficacy of a chelating agent is quantified by its stability constant (log K) with a given metal ion. A higher stability constant indicates a stronger and more stable complex. The stability constants of this compound with various physiologically relevant metal ions are summarized in the table below.

| Metal Ion | Stability Constant (log β) | Method of Determination | Reference |

| Fe(III) | 18.1 | Potentiometric Titration | [5] |

| Cu(II) | 15.1 | Potentiometric Titration | [5] |

| Zn(II) | 13.0 | Potentiometric Titration | [5] |

| Ni(II) | 12.8 | Potentiometric Titration | [5] |

| Co(II) | 11.2 | Potentiometric Titration | [5] |

| Mn(II) | 8.3 | Potentiometric Titration | [5] |

Note: The stability constants (log β) represent the overall stability of the 1:1 metal-ligand complex.

Experimental Protocols

Chemical Synthesis of this compound

The following is a detailed protocol for the chemical synthesis of this compound, adapted from the literature.[6] This multi-step synthesis involves the preparation of key intermediates and their subsequent coupling and deprotection.

Materials and Reagents:

-

L-Azetidine-2-carboxylic acid

-

(2S,3S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-4-butanolide

-

Dess-Martin periodinane

-

Sodium borohydride (B1222165) (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Standard organic solvents (DCM, MeOH, EtOAc, etc.)

-

Reagents for purification (silica gel, etc.)

Procedure:

-

Step 1: Synthesis of the Aldehyde Intermediate.

-

Protect the amino group of L-azetidine-2-carboxylic acid with a suitable protecting group (e.g., Boc).

-

Activate the carboxylic acid (e.g., as an acid chloride or by using a coupling agent).

-

Reduce the activated carboxyl group to the corresponding alcohol using a mild reducing agent.

-

Oxidize the primary alcohol to the aldehyde using Dess-Martin periodinane. Purify the resulting aldehyde by column chromatography.

-

-

Step 2: Synthesis of the Amino Acid Intermediate.

-

Protect the hydroxyl group of (2S,3S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-4-butanolide with a suitable protecting group (e.g., TBDMS).

-

Hydrolyze the lactone to the corresponding carboxylic acid.

-

-

Step 3: Reductive Amination.

-

Couple the aldehyde intermediate from Step 1 with the amino acid intermediate from Step 2 via reductive amination using sodium borohydride. This step forms the carbon-nitrogen bond central to the DMA structure.

-

Purify the coupled product by column chromatography.

-

-

Step 4: Deprotection.

-

Remove all protecting groups. The Boc group is typically removed under acidic conditions (e.g., with TFA). The TBDMS group can be removed with a fluoride (B91410) source (e.g., TBAF).

-

If benzyl (B1604629) protecting groups were used, they can be removed by catalytic hydrogenation using Pd/C and H₂ gas.

-

-

Step 5: Purification.

-

Purify the final product, this compound, using ion-exchange chromatography followed by recrystallization to obtain a pure, crystalline solid.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Determination of Metal-DMA Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The following protocol is a general guideline for determining the stability constants of DMA with various metal ions.

Materials and Reagents:

-

Synthesized this compound

-

Metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MnCl₂) of high purity

-

Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) or nitric acid (HNO₃)

-

Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

-

High-purity deionized water, degassed to remove CO₂

-

Potentiometer with a high-precision pH electrode

-

Thermostated titration vessel

-

Nitrogen or argon gas for maintaining an inert atmosphere

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare stock solutions of the metal salts of known concentrations.

-

Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

-

Titration:

-

In the thermostated titration vessel, place a known volume of a solution containing DMA and the inert salt.

-

To determine the protonation constants of DMA, titrate this solution with the standardized base in the absence of any metal ion.

-

To determine the metal-ligand stability constants, add a known amount of the metal salt to the DMA solution (typically at a 1:1 or other desired molar ratio) and titrate with the standardized base.

-

Throughout the titration, bubble inert gas through the solution to prevent the ingress of CO₂ and maintain an inert atmosphere.

-

Record the pH reading after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curves.

-

Use a suitable software program (e.g., HYPERQUAD, PSEQUAD) to analyze the titration data.

-

The software will refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical model that includes all relevant species in solution (e.g., free ligand, protonated ligand species, free metal ion, hydrolyzed metal species, and the metal-ligand complexes).

-

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of DMA begins with the amino acid methionine and proceeds through a series of enzymatic reactions.

Iron Uptake via this compound (Strategy II)

This diagram illustrates the chelation-based iron uptake mechanism in graminaceous plants.

Experimental Workflow for Determining Metal-DMA Stability Constants

This workflow outlines the key steps in the experimental determination of stability constants for metal-DMA complexes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of [13C4]-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Genetic Regulation of 2'-Deoxymugineic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for almost all living organisms, playing a critical role in cellular processes such as respiration and DNA synthesis. However, its bioavailability in many soil environments, particularly in calcareous and high-pH soils, is limited. Graminaceous plants (grasses) have evolved a sophisticated mechanism, known as Strategy II, to acquire iron from the soil. This strategy involves the synthesis and secretion of phytosiderophores of the mugineic acid (MA) family. These molecules chelate ferric iron (Fe³⁺) in the rhizosphere, and the resulting Fe³⁺-phytosiderophore complexes are then taken up by the plant roots through specific transporters. 2'-deoxymugineic acid (DMA) is the foundational phytosiderophore in this family for many staple crops, including rice, wheat, maize, and barley.[1][2] The biosynthesis of DMA is a tightly regulated process, primarily controlled at the genetic level in response to iron availability. Understanding the intricate genetic regulation of DMA synthesis is paramount for developing crops with enhanced iron uptake efficiency, a crucial step towards biofortification and ensuring global food security. This technical guide provides a comprehensive overview of the core genetic components and regulatory networks governing DMA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The this compound Biosynthesis Pathway

The synthesis of DMA is a conserved pathway in graminaceous plants, originating from the amino acid L-methionine. The pathway involves a series of enzymatic reactions catalyzed by specific enzymes, the genes for which are significantly upregulated under iron-deficient conditions.

The key enzymes in the DMA biosynthesis pathway are:

-

Nicotianamine (B15646) Synthase (NAS): This enzyme catalyzes the first committed step in the biosynthesis of all mugineic acid family phytosiderophores. It condenses three molecules of S-adenosylmethionine (SAM) to form one molecule of nicotianamine (NA).

-

Nicotianamine Aminotransferase (NAAT): NAAT transfers an amino group from nicotianamine to a 2-oxoglutarate, producing a 3''-keto intermediate.[3] This is a critical step, as NA is ubiquitous in higher plants, but its aminotransfer is specific to graminaceous plants.[4]

-

This compound Synthase (DMAS): The final step in DMA synthesis is the reduction of the 3''-keto intermediate to this compound, a reaction catalyzed by DMAS.[5][6] This enzyme belongs to the aldo-keto reductase (AKR) superfamily.[6]

The coordinated expression and activity of the genes encoding these three enzymes are essential for the production of DMA in response to iron limitation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nicotianamine aminotransferase - Wikipedia [en.wikipedia.org]

- 4. Cloning Two Genes for Nicotianamine Aminotransferase, a Critical Enzyme in Iron Acquisition (Strategy II) in Graminaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxymugineic Acid Synthase: A Gene Important for Fe-Acquisition and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxymugineic Acid synthase: a gene important for fe-acquisition and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2'-Deoxymugineic Acid in Plant Nutrient Transport: A Technical Guide

Abstract: Iron is a vital micronutrient for plant growth and development, yet its low solubility in many soils presents a significant challenge for uptake. Graminaceous plants, including major crops like rice, wheat, and barley, have evolved a sophisticated chelation-based strategy (Strategy II) to acquire iron. This strategy hinges on the synthesis and secretion of phytosiderophores of the mugineic acid family. This technical guide provides an in-depth examination of 2'-deoxymugineic acid (DMA), a key phytosiderophore, and its central role in plant iron transport. We will delve into the biosynthesis of DMA, its transport mechanisms, and the intricate signaling pathways that regulate its production in response to iron deficiency. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Iron Homeostasis

Iron (Fe) is indispensable for numerous physiological processes in plants, including photosynthesis and respiration.[1] In aerobic and high-pH soils, iron primarily exists in its insoluble ferric (Fe³⁺) form, rendering it largely unavailable to plants.[2] To overcome this, graminaceous plants employ the Strategy II iron acquisition system. This system involves the secretion of natural iron-chelating compounds called phytosiderophores from the roots into the rhizosphere.[1][3] These phytosiderophores solubilize Fe³⁺ by forming stable Fe³⁺-phytosiderophore complexes.[3][4] These complexes are then taken up by the root cells via specific transporters.[1]

This compound (DMA) is the primary phytosiderophore synthesized and secreted by several key crops, including rice and barley.[3] Its production is tightly regulated and significantly induced under iron-deficient conditions.[5] Beyond its role in iron acquisition from the soil, DMA is also implicated in the long-distance transport of iron and other metals within the plant.[6][7][8] Understanding the molecular mechanisms governing DMA biosynthesis, secretion, and uptake is crucial for developing strategies to enhance crop resilience and nutritional value, particularly in iron-poor soils.

The Biosynthesis of this compound

The biosynthesis of DMA is a conserved pathway in graminaceous plants, originating from the amino acid L-methionine.[5][9] The process involves a series of enzymatic reactions that are upregulated in response to iron deficiency.

The key steps in the DMA biosynthetic pathway are:

-

Synthesis of S-adenosyl-methionine (SAM): The pathway begins with the conversion of L-methionine to S-adenosyl-methionine (SAM), a reaction catalyzed by SAM synthetase (SAMS).[10]

-

Formation of Nicotianamine (B15646) (NA): Three molecules of SAM are condensed to form one molecule of nicotianamine (NA). This crucial step is catalyzed by nicotianamine synthase (NAS).[11][12]

-

Aminotransfer of Nicotianamine: The amino group of NA is transferred by nicotianamine aminotransferase (NAAT), resulting in a 3''-keto intermediate.[11][12]

-

Reduction to this compound: The final step involves the reduction of the 3''-keto intermediate to form DMA, a reaction catalyzed by deoxymugineic acid synthase (DMAS).[5][11]

In some plant species like barley, DMA can be further hydroxylated to produce other phytosiderophores such as mugineic acid (MA).[10] However, rice primarily synthesizes and secretes DMA.[10]

Transport and Uptake of DMA-Iron Complexes

Once synthesized in the root cells, DMA is secreted into the rhizosphere. This efflux is mediated by specific transporters. The transporter of mugineic acid 1 (TOM1) has been identified as a key DMA efflux transporter in rice and barley.[3][8]

In the soil, the secreted DMA chelates with insoluble Fe³⁺ to form a soluble Fe(III)-DMA complex.[4] This complex is then recognized and transported into the root epidermal cells by members of the Yellow Stripe-Like (YSL) family of transporters.[13][14] Specifically, OsYSL15 in rice has been shown to be a high-affinity transporter for the Fe(III)-DMA complex.[7][8]

After uptake into the root cells, iron is released from the DMA complex and can be utilized by the cell or loaded into the xylem for long-distance transport to the shoots. DMA itself has also been detected in xylem and phloem sap, suggesting a role in the internal translocation of iron and other metals.[6][7][8]

Regulation of DMA-mediated Iron Uptake

The entire process of DMA-mediated iron uptake is tightly regulated at the transcriptional level in response to the plant's iron status. Under iron-deficient conditions, a complex signaling network is activated, leading to the upregulation of genes involved in DMA biosynthesis and transport.[15]

Key regulatory components in rice include:

-

Cis-acting elements: The Iron-Deficiency-Responsive Elements 1 and 2 (IDE1 and IDE2) are found in the promoter regions of many iron-deficiency-inducible genes.[6]

-

Transcription Factors:

-

IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1): Binds to the IDE1 element and is a central regulator of the early response to iron deficiency.[4][5]

-

IDEF2 (Iron Deficiency-Responsive Element-Binding Factor 2): Binds to the IDE2 element and is also involved in the regulation of iron-deficiency-responsive genes.[2][4]

-

OsIRO2: A basic helix-loop-helix (bHLH) transcription factor that acts downstream of IDEF1 and regulates the expression of many genes involved in DMA biosynthesis and transport, including NAS, NAAT, DMAS, and TOM1.[2][4]

-

The perception of iron status and the upstream signaling events that lead to the activation of these transcription factors are still areas of active research.

Quantitative Data on DMA-Mediated Iron Transport

The following tables summarize quantitative data from various studies on the effects of iron deficiency on DMA-related gene expression and DMA secretion.

Table 1: Relative Gene Expression of DMA Biosynthesis and Transport Genes in Rice Roots Under Iron Deficiency

| Gene | Fold Change (-Fe vs. +Fe) | Plant Age/Condition | Reference |

| OsNAS1 | ~10-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

| OsNAS2 | ~15-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

| OsNAAT1 | ~8-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

| OsDMAS1 | ~20-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

| OsTOM1 | ~12-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

| OsYSL15 | ~25-fold increase | 21-day-old seedlings, 7 days -Fe | [16] |

Table 2: DMA Secretion Rates from Roots of Graminaceous Plants

| Plant Species | Condition | DMA Secretion Rate | Reference |

| Rice (Oryza sativa) | 7 days -Fe | ~4 nmol/plant/6h | [17] |

| Erianthus ravennae | 7 days -Fe | 90 nmol/plant/h | [17] |

| Wheat (Triticum aestivum) | Fe-deficient | Diurnal variation, peak at onset of light | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DMA-mediated iron transport.

Quantification of DMA in Root Exudates by HPLC

This protocol describes the collection of root exudates and the subsequent quantification of DMA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Hydroponic culture system

-

Iron-sufficient and iron-deficient nutrient solutions

-

Ultrapure water

-

Collection vessels

-

Freeze-dryer

-

Methanol

-

HPLC system with a suitable column (e.g., reverse-phase C18)

-

DMA standard

-

Mobile phase (e.g., 10mM potassium dihydrogen phosphate, pH 2.55, and methanol)[19]

Procedure:

-

Plant Culture: Grow plants hydroponically in iron-sufficient nutrient solution. To induce DMA secretion, transfer a subset of plants to an iron-deficient nutrient solution for a specified period (e.g., 7-14 days).

-

Root Exudate Collection: Gently remove plants from the hydroponic system, rinse the roots with ultrapure water, and place the roots in a collection vessel containing a known volume of ultrapure water. Collect exudates for a defined period (e.g., 2-6 hours).

-

Sample Preparation:

-

Freeze-dry the collected root exudate solution to obtain a powder.[19]

-

Dissolve the powder in a known volume of methanol.

-

Centrifuge the sample to pellet any debris and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the prepared sample.

-

Run the HPLC program with a suitable gradient to separate the compounds.

-

Detect DMA based on its retention time, which is determined by running a DMA standard.

-

Quantify the amount of DMA by comparing the peak area of the sample to a standard curve generated with known concentrations of the DMA standard.

-

Heterologous Expression and Functional Assay of Transporters in Xenopus Oocytes

This protocol allows for the functional characterization of transporters like TOM1 and YSLs.

Materials:

-

Xenopus laevis frogs

-

Oocyte isolation and culture solutions

-

Plasmids containing the cDNA of the transporter of interest

-

In vitro cRNA synthesis kit

-

Microinjection setup

-

Radiolabeled substrate (e.g., ¹⁴C-DMA) or a voltage-clamp setup

-

Scintillation counter or electrophysiology equipment

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from an anesthetized Xenopus laevis frog and treat them with collagenase to defolliculate. Select healthy, mature oocytes for injection.

-

cRNA Synthesis: Linearize the plasmid containing the transporter cDNA and use an in vitro transcription kit to synthesize capped cRNA.

-

Microinjection: Inject a known amount of cRNA into the cytoplasm of the oocytes. As a control, inject another batch of oocytes with water. Incubate the oocytes for 2-5 days to allow for protein expression.

-

Transport Assay (for efflux transporters like TOM1):

-

Pre-load the oocytes with a radiolabeled substrate (e.g., by injecting ¹⁴C-DMA).

-

Place individual oocytes in a buffer solution and collect the buffer at different time points.

-

Measure the radioactivity in the collected buffer using a scintillation counter to determine the rate of substrate efflux.

-

-

Transport Assay (for uptake transporters like YSLs):

-

Incubate the oocytes in a solution containing the radiolabeled substrate (e.g., ¹⁴C-Fe(III)-DMA).

-

After a defined incubation period, wash the oocytes thoroughly to remove external radioactivity.

-

Lyse individual oocytes and measure the internalized radioactivity using a scintillation counter.

-

Alternatively, use two-electrode voltage clamp to measure substrate-induced currents.

-

Promoter-GUS Reporter Assay for Gene Expression Analysis

This method is used to visualize the spatial and temporal expression patterns of genes involved in DMA synthesis and transport.

Materials:

-

Plant transformation system (e.g., Agrobacterium tumefaciens)

-

Binary vector for cloning

-

Construct containing the promoter of the gene of interest fused to the β-glucuronidase (GUS) reporter gene (uidA)

-

Transgenic plants

-

GUS staining solution (containing X-Gluc)

-

Microscope

Procedure:

-

Construct Preparation: Clone the promoter region of the gene of interest (e.g., OsDMAS1) upstream of the GUS reporter gene in a binary vector.

-

Plant Transformation: Introduce the promoter-GUS construct into plants (e.g., rice) using Agrobacterium-mediated transformation.

-

Selection and Growth of Transgenic Plants: Select transgenic plants and grow them under different conditions (e.g., iron-sufficient and iron-deficient).

-

GUS Staining:

-

Harvest tissues of interest (e.g., roots, leaves).

-

Incubate the tissues in the GUS staining solution at 37°C for several hours to overnight. The GUS enzyme, expressed under the control of the target promoter, will cleave the X-Gluc substrate, producing a blue precipitate.[20]

-

After staining, clear the tissues with an ethanol (B145695) series to remove chlorophyll.

-

-

Microscopy: Observe the stained tissues under a microscope to determine the specific cells and tissues where the promoter is active.

Conclusion and Future Perspectives